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Brevinin 2

Cat. No.: B1577819
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Description

General Context of Amphibian Skin Peptides in Innate Immunity

Amphibian skin is a primary barrier against microbial invasion, constantly exposed to diverse microorganisms in aquatic and terrestrial habitats. frontiersin.org The granular glands within the skin secrete a complex mixture of these peptides, acting as a chemical defense mechanism. researchgate.netnih.govoup.com These AMPs are gene-encoded, synthesized as inactive precursors, and are characterized by their cationic and amphiphilic structures, which are key to their mechanism of action. researchgate.netnih.gov They primarily exert their effects by disrupting the cell membranes of target microorganisms, leading to cell death. researchgate.netontosight.aimdpi.comfrontiersin.org The production and secretion of these peptides are considered a crucial aspect of the amphibian innate immune response and may confer an evolutionary advantage against pathogens. oup.comnih.gov

Discovery and Classification within the Brevinin Superfamily

The brevinin superfamily is a significant group within the diverse array of amphibian skin AMPs. researchgate.netfrontiersin.orgmdpi.com This superfamily is characterized by a variety of structural features and potent biological activities. researchgate.net

Brevinin peptides were first described in 1992, isolated from the skin of the Japanese frog Rana brevipoda porsa. researchgate.netnih.govnih.gov This initial discovery identified both brevinin-1 (B586460) and brevinin-2 (B1175259) peptides, demonstrating their microbicidal activity against Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. researchgate.netnih.gov Since then, numerous brevinin peptides have been discovered from various amphibian species. researchgate.netnih.gov

The brevinin superfamily is broadly divided into two main families: brevinin-1 and brevinin-2. researchgate.netmdpi.comnih.govfrontiersin.org These families differ primarily in their peptide length; brevinin-1 peptides typically consist of around 24 amino acid residues, while brevinin-2 peptides are generally longer, containing approximately 33-34 residues. researchgate.netmdpi.comnih.gov

A common structural feature found in many brevinins, including some brevinin-2 peptides, is the "Rana box," a C-terminal disulfide-bridged cyclic heptapeptide (B1575542). frontiersin.orgresearchgate.netnih.govfrontiersin.orgnih.gov While this structure was initially thought to be crucial for antibacterial activity, studies on truncated brevinin peptides lacking this domain have challenged this hypothesis. nih.gov

Despite belonging to the same superfamily, brevinin-1 and brevinin-2 peptides can exhibit differences in their antimicrobial selectivity and hemolytic activity. nih.govnih.govresearchgate.net For instance, brevinin-2 peptides generally show lower hemolytic activity compared to brevinin-1 peptides. frontiersin.orgnih.govresearchgate.netijcmas.com

The primary structure of brevinin 2 peptides shows considerable diversity across different anuran species, and even among different members within the same species. frontiersin.orgmdpi.com This structural variation contributes to the wide range of biological functions observed within the brevinin family. frontiersin.org While brevinin-1 peptides have been widely identified in both Eurasian and New World species, brevinin-2 peptides have primarily been found in Eurasian frogs, although related peptides lacking the C-terminal cyclic domain have been isolated from North American ranids. nih.gov

The diversity in this compound sequences can lead to variations in their antimicrobial activity against different pathogens. frontiersin.org This highlights the ongoing evolution of these peptides in response to diverse microbial environments.

Distinction and Relationship between Brevinin 1 and this compound Families

Significance of this compound in Biomedical Research

This compound peptides hold significant interest in biomedical research due to their potent antimicrobial properties and potential for therapeutic development. ontosight.airesearchgate.net Their ability to disrupt microbial cell membranes makes them promising candidates for addressing the growing challenge of antibiotic resistance. nih.govnih.govmdpi.com

Research findings demonstrate that this compound peptides exhibit broad-spectrum antimicrobial activity against a range of bacteria and fungi. ontosight.aifrontiersin.orgresearchgate.netnih.govnih.govtums.ac.ir Studies have explored their mechanisms of action, confirming their ability to damage bacterial cell membranes and, in some cases, hydrolyze genomic DNA. frontiersin.orgresearchgate.net

Furthermore, some this compound peptides have shown additional bioactivities beyond direct antimicrobial effects, such as anti-inflammatory properties and potential effects on cancer cells. frontiersin.orgfrontiersin.orgnih.govnih.govresearchgate.net For example, brevinin-2MP has demonstrated anti-inflammatory activity by regulating the secretion of pro-inflammatory cytokines. frontiersin.orgfrontiersin.org Brevinin-2R has shown activity against certain cancer cell lines, potentially through membrane disruption and induction of apoptosis. nih.govresearchgate.net

The study of this compound and its analogs, including truncated versions, continues to be an active area of research aimed at developing novel antimicrobial agents with enhanced activity and reduced toxicity. nih.govmdpi.comtums.ac.irsemanticscholar.orgresearchgate.net

Here is a table summarizing some research findings on the antimicrobial activity of select this compound peptides:

PeptideSource SpeciesActivity Against (Examples)Key FindingsSource
Brevinin-2Rana brevipoda porsaStaphylococcus aureus, E. coliDifferent selectivity against Gram-positive and Gram-negative bacteria. nih.gov nih.gov
Brevinin-2MPMicrohyla pulchraE. coli, Staphylococcus aureus, Bacillus subtilisDestroys bacterial cell membrane, anti-inflammatory activity. frontiersin.orgfrontiersin.org frontiersin.orgfrontiersin.org
Brevinin-2RRana ridibundaS. aureus, E. coli, C. albicansBroad-spectrum antimicrobial, low hemolytic activity, anti-cancer effects. nih.govresearchgate.netijcmas.comtums.ac.ir nih.govresearchgate.netijcmas.comtums.ac.ir
Brevinin-2GHkSylvirana guentheriStaphylococcus aureusCauses bacterial cell membrane damage, broad-spectrum activity. researchgate.netresearchgate.net researchgate.netresearchgate.net
Brevinin-2GUbHylarana guentheriStaphylococcus aureusModest activity against Gram-negative bacteria, low cytotoxicity. nih.gov nih.gov
Brevinin-2PNPelophylax nigromaculatusSeveral pathogensDestroys cell membrane integrity, hydrolyzes genomic DNA, wound-healing activity. researchgate.net researchgate.net

This table illustrates the diverse sources and activities of this compound peptides, underscoring their potential for further investigation and therapeutic development.

Structure

2D Structure

Chemical Structure Depiction
 B1577819 Brevinin 2

Properties

bioactivity

Antibacterial

sequence

GLLDSLKGFAATAGKGVLQSLLSTASCKLAKTC

Origin of Product

United States

Molecular Architecture and Structural Biology of Brevinin 2 Peptides

Primary Structural Features

Brevinin 2 peptides are generally longer than Brevinin 1 peptides, typically consisting of 33-34 amino acid residues, although some variations exist, with some peptides being around 29-30 residues. researchgate.netfrontiersin.org They are generally linear, amphipathic, and cationic. researchgate.netfrontiersin.org

Amino Acid Sequence Conservation and Variability within the this compound Family

While this compound peptides share common characteristics like cationicity and amphipathicity, their primary amino acid sequences exhibit considerable variability across different species and even among members within the same species. mdpi.comfrontiersin.orgfrontiersin.org Despite this variability, certain residues are reported to be invariant in some Brevinin-2 (B1175259) peptides, such as Lys7, Cys27, Lys28, and Cys33 in Brevinin-2 from Rana brevipoda porsa. nih.govfrontiersin.org This sequence diversity contributes to the wide range of biological functions observed within the Brevinin family. frontiersin.org

Distinctive Sequence Motifs: The Rana Box Disulfide Bridge

A highly conserved and distinctive motif found in many this compound peptides is the "Rana box". mdpi.comfrontiersin.org This is a C-terminal cyclic heptapeptide (B1575542) domain formed by an intramolecular disulfide bridge between two cysteine residues. researchgate.netmdpi.comfrontiersin.org The general motif is Cys-Xaa-Xaa-Xaa-Xaa-Xaa-Cys, where the second cysteine is located at the C-terminus. frontiersin.org In some descriptions, the Rana box motif is given as Cys-Lys-Xaa4-Cys or CKxxKxC, with the cysteines in close proximity to a cationic residue. researchgate.netnih.gov While initially thought to be crucial for antimicrobial activity, studies on truncated this compound peptides lacking the Rana box have shown that this motif is not always necessary for activity and its removal can even reduce hemolytic activity. researchgate.netmdpi.comresearchgate.net However, the Rana box in some brevinin peptides can be useful for the formation of a helical structure. researchgate.net

Secondary and Tertiary Structure Elucidation

The biological activity of this compound peptides is strongly influenced by their ability to adopt specific secondary and tertiary structures, particularly in membrane-mimicking environments. nih.gov

Alpha-Helical Conformation in Membrane-Mimicking Environments

In aqueous solutions, some Brevinin peptides may exist as random coils. researchgate.netfrontiersin.org However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) solutions, this compound peptides readily adopt an amphipathic α-helical conformation. researchgate.netmdpi.comfrontiersin.orgtums.ac.ir This structural transition is considered essential for their interaction with and perturbation of bacterial membranes. nih.govmdpi.comfrontiersin.org Circular dichroism (CD) spectroscopy is a common technique used to determine the percentage of α-helical content in these peptides under different conditions. mdpi.comfrontiersin.orgtums.ac.ir

Here is a representative table showing the percentage of α-helix content of Brevinin-2GUb and its analogues in different environments:

PeptideEnvironment% α-Helix Content
Brevinin-2GUb20 mM NH4AcHighest
Brevinin-2GUb50% TFE in NH4AcHigher than aqueous
Analogues (most)20 mM NH4AcForm α-helical conformation
Analogues (all)50% TFE in NH4AcAdopt α-helix, higher than aqueous
7-tB2U-K, 14-tB2U-K20 mM NH4AcLow tendency to form α-helix

Based on data from mdpi.com. Note that specific percentage values for all analogues were not provided in the source snippet.

Role of Hydrophobic and Cationic Residues in Structural Integrity

The amphipathic nature of this compound peptides, arising from the spatial segregation of hydrophobic and cationic residues, is a key determinant of their structural integrity and function. mdpi.comontosight.aifrontiersin.org Cationic amino acids, such as lysine (B10760008) and arginine, facilitate the initial electrostatic interaction with the negatively charged bacterial membranes. researchgate.netnih.govmdpi.com Hydrophobic residues then interact with the lipid bilayer, allowing the peptide to insert into the membrane and adopt its α-helical structure. nih.govmdpi.comfrontiersin.org The balance and distribution of these residues are critical for membrane binding, insertion, and the subsequent disruption mechanisms. nih.govmdpi.comfrontiersin.org The hydrophobic face of the α-helix interacts with the membrane interior, while the cationic face remains exposed to the aqueous environment or interacts with the negatively charged headgroups of lipids. frontiersin.org

Structural Dynamics and Conformational Flexibility

The ability of this compound peptides to undergo conformational changes upon interacting with membranes is fundamental to their mechanism of action. In aqueous solution, they may be relatively unstructured, but they become more ordered and helical in the presence of lipids or membrane-mimicking environments. researchgate.netmdpi.comfrontiersin.org This structural flexibility allows them to interact with the phospholipid bilayer of target membranes, potentially leading to membrane perturbation through models like the "barrel-stave" or "carpet-like" mechanisms. researchgate.netnih.gov Studies using techniques like CD spectroscopy and molecular dynamics simulations help elucidate these dynamic structural transitions and how they relate to peptide activity. tums.ac.irpreprints.orgrcsb.org The N-terminal region of Brevinin-2 has been suggested to be responsible for exerting antimicrobial activity. researchgate.netresearchgate.net Some studies also suggest the presence of a flexible hinge region in Brevinin peptides, which could facilitate pore formation. nih.gov

Environmental Influences on this compound Conformation

The biological function of antimicrobial peptides like this compound is intrinsically linked to their three-dimensional structure and how this structure adapts to different environments, particularly in the presence of microbial membranes. This compound peptides, primarily found in the skin secretions of Ranidae frogs, exhibit a notable conformational plasticity that is critical for their mechanism of action. frontiersin.orgresearchgate.netmdpi.com

In an aqueous environment, which mimics the extracellular space, this compound peptides typically exist in a disordered or random coil conformation. frontiersin.orgmdpi.comresearchgate.netnih.govnih.govtums.ac.ir This flexible state allows the peptide to diffuse and interact with its surroundings. However, upon encountering a membrane-mimetic environment, such as solutions containing lipopolysaccharides (LPS), sodium dodecyl sulfate (SDS), or trifluoroethanol (TFE), this compound undergoes a significant conformational transition, folding into an amphipathic alpha-helical structure. frontiersin.orgmdpi.comresearchgate.netnih.govnih.govtums.ac.irnih.govfrontiersin.org This transition is crucial as the alpha-helical conformation facilitates the interaction with and insertion into bacterial cell membranes, a key step in their antimicrobial activity. frontiersin.orgmdpi.comnih.gov

Circular Dichroism (CD) spectroscopy is a primary technique used to study the secondary structure of peptides in various environments. Studies using CD spectroscopy have demonstrated the distinct spectral characteristics of this compound in different solutions. For instance, in aqueous solutions (e.g., 20 mM NH4Ac or H2O), CD spectra show a large negative peak around 205 nm, indicative of a random coil structure. frontiersin.orgresearchgate.netnih.gov Conversely, in the presence of membrane-mimetic agents like SDS or TFE, the CD spectra display a positive peak around 195 nm and two negative peaks at approximately 208 nm and 222 nm, which are characteristic features of an alpha-helical conformation. frontiersin.orgresearchgate.netnih.govtums.ac.ir

The induction of the alpha-helical structure by membrane-mimetic environments highlights the role of hydrophobic and electrostatic interactions in driving this conformational change. The amphipathic nature of the alpha-helix allows the hydrophobic face of the peptide to interact with the lipid core of the membrane while the charged face interacts with the polar headgroups and the negatively charged bacterial surface. researchgate.netresearchgate.net The specific amino acid sequence and composition, including the distribution of charged and hydrophobic residues, influence the peptide's ability to adopt and stabilize the alpha-helical conformation in these environments. researchgate.netnih.govresearchgate.net While the C-terminal "ranabox" disulfide loop is a conserved feature in many this compound peptides, studies suggest that the N-terminal region is primarily responsible for the alpha-helical folding and antimicrobial activity, and in some cases, removal of the ranabox can even enhance activity. mdpi.comnih.govmdpi.com

The following table illustrates the observed conformational changes of this compound peptides in different environments based on CD spectroscopy data from various studies:

EnvironmentObserved ConformationCharacteristic CD Peaks (approximate nm)Reference
Aqueous Solution (e.g., H2O, NH4Ac)Random CoilNegative peak at ~205 nm frontiersin.orgresearchgate.netnih.gov
Membrane-Mimetic (e.g., SDS, TFE)Alpha-HelixPositive peak at ~195 nm, Negative peaks at ~208 and ~222 nm frontiersin.orgresearchgate.netnih.govtums.ac.ir
LPS SolutionAlpha-HelixNegative band at ~208 nm mdpi.com

This environmental sensitivity in adopting an alpha-helical structure upon membrane interaction is a fundamental aspect of how this compound peptides exert their effects, primarily through membrane disruption. frontiersin.orgmdpi.comnih.gov

Biological Activities and Associated Mechanistic Insights of Brevinin 2

Antimicrobial Activity

Brevinin 2 peptides exhibit efficacy against a diverse range of microorganisms, including both bacteria and fungi. nih.govnih.gov

Broad-Spectrum Efficacy Against Bacterial Pathogens

This compound peptides have demonstrated activity against a wide array of Gram-positive and Gram-negative bacteria. nih.govresearchgate.nettums.ac.irnih.gov

Studies have shown this compound peptides to be effective against Gram-positive bacteria, including Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus (MRSA), and Bacillus subtilis. nih.govnih.govresearchgate.netresearchgate.nettums.ac.irnih.govmdpi.combiomedres.usoup.com For instance, Brevinin-2R has shown activity against S. aureus, Micrococcus luteus, and Bacillus sp. KR-8104. nih.gov Another study indicated that Brevinin-2MP exhibited the strongest activity against Bacillus subtilis CMCC 63501, with a Minimum Inhibitory Concentration (MIC) value of approximately 4.97 μM. nih.gov Certain Brevinin-2 (B1175259) peptides, such as Brevinin-2ISb, have been reported to have a wide range of antimicrobial activity, especially against MRSA. biomedres.us Brevinin-2ISb at concentrations as low as 2.175 μM (1/4 MIC) and 4.35 μM (1/2 MIC) significantly increased the survival rate of C. elegans infected with MRSA. mednexus.org

Here is a table summarizing some reported MIC values for this compound peptides against Gram-positive bacteria:

Peptide NameSource OrganismTarget BacteriumMIC (µM)Reference
Brevinin-2RRana ridibundaStaphylococcus aureusData not explicitly shown, but activity reported nih.gov
Brevinin-2RRana ridibundaBacillus sp. KR-8104Data not explicitly shown, but activity reported nih.gov
Brevinin-2MPMicrohyla pulchraBacillus subtilis~4.97 nih.gov
Brevinin-2ISbPelophylax lessonaeMRSA4.35 ± 0.9 biomedres.us
Brevinin-2-related peptide (B2RP)Lithobates septentrionalisStaphylococcus aureus25 uniprot.org
[Lys4]B2RPLithobates septentrionalisStaphylococcus aureus12.5 researchgate.net
Brevinin-2GUbHylarana guentheriStaphylococcus aureusEffective at concentrations > 512 µM nih.gov
Brevinin-2GUbHylarana guentheriMRSAInhibitory at relatively high concentration nih.gov
Brevinin-2GHd-j, -2GHbHylarana guentheriStaphylococcus aureusBroad-spectrum activity oup.com
Brevinin-2GHd-j, -2GHbHylarana guentheriBacillus subtilisBroad-spectrum activity oup.com
Brevinin-2GHd-j, -2GHbHylarana guentheriMRSAActivity reported oup.com

This compound peptides also exhibit activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.govnih.govresearchgate.netresearchgate.nettums.ac.irnih.govoup.com Brevinin-2R has been reported to be active against E. coli, Salmonella typhimurium, P. aeruginosa, and Klebsiella pneumoniae. nih.gov Brevinin-2MP showed antimicrobial activity against Gram-negative bacteria but very weak activity against P. aeruginosa ATCC 27853. nih.gov Brevinin-2PRa demonstrated high potency against a range of clinical isolates of P. aeruginosa, with MIC values between 6 and 12 μM. researchgate.netnih.gov The activity of Brevinin-2PRa against P. aeruginosa was unaffected by NaCl concentrations up to 200 mM. researchgate.netnih.gov An analog of Brevinin-2-related peptide, [Lys4]B2RP, showed a fourfold increase in potency against E. coli with an MIC of 6 μM compared to the native B2RP (MIC = 13 μM). researchgate.netuniprot.org

Here is a table summarizing some reported MIC values for this compound peptides against Gram-negative bacteria:

Peptide NameSource OrganismTarget BacteriumMIC (µM)Reference
Brevinin-2RRana ridibundaEscherichia coliData not explicitly shown, but activity reported nih.gov
Brevinin-2RRana ridibundaPseudomonas aeruginosaData not explicitly shown, but activity reported nih.gov
Brevinin-2MPMicrohyla pulchraEscherichia coli47.78 nih.gov
Brevinin-2MPMicrohyla pulchraPseudomonas aeruginosaVery weak activity nih.gov
Brevinin-2PRaRana piricaPseudomonas aeruginosa6-12 researchgate.netnih.gov
Brevinin-2-related peptide (B2RP)Lithobates septentrionalisEscherichia coli13 uniprot.org
[Lys4]B2RPLithobates septentrionalisEscherichia coli6 researchgate.net
Brevinin-2GUbHylarana guentheriEscherichia coliModest activity nih.gov
Brevinin-2GHd-j, -2GHbHylarana guentheriEscherichia coliBroad-spectrum activity oup.com
Brevinin-2GHd-j, -2GHbHylarana guentheriPseudomonas aeruginosaBroad-spectrum activity oup.com
Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus, MRSA, Bacillus subtilis)

Antifungal Activity (e.g., Candida albicans, Candida tropicalis)

This compound peptides also exhibit antifungal activity against pathogenic fungi, including Candida albicans and Candida tropicalis. nih.govtums.ac.irmdpi.comdiva-portal.orgdntb.gov.uaresearchgate.net Brevinin-2R has shown activity against C. albicans and C. tropicalis. nih.govdiva-portal.org Brevinin-2-related peptide (B2RP) has demonstrated activity against C. albicans with an MIC of 25 μM. uniprot.org The analog [Lys4]B2RP showed a twofold increase in potency against C. albicans, with an MIC of 6 μM. researchgate.net Brevinin-2 peptides derived from Pelophylax lessonae and Rana boulengeri have shown potent activity against C. albicans. mednexus.org

Here is a table summarizing some reported MIC values for this compound peptides against fungi:

Peptide NameSource OrganismTarget FungusMIC (µM)Reference
Brevinin-2RRana ridibundaCandida albicansData not explicitly shown, but activity reported nih.govdiva-portal.org
Brevinin-2RRana ridibundaCandida tropicalisData not explicitly shown, but activity reported nih.govdiva-portal.org
Brevinin-2-related peptide (B2RP)Lithobates septentrionalisCandida albicans25 uniprot.org
[Lys4]B2RPLithobates septentrionalisCandida albicans6 researchgate.net
Brevinin-2GHd-j, -2GHbHylarana guentheriCandida albicansActivity reported oup.com

Mechanism of Microbial Membrane Interaction and Disruption

The primary mechanism by which this compound peptides exert their antimicrobial effects involves interacting with and disrupting the microbial cell membrane. nih.govmdpi.comaimspress.com Cationic AMPs like this compound are initially attracted to the negatively charged surface of bacterial membranes through electrostatic interactions. nih.govmdpi.comaimspress.com This interaction is considered a prerequisite for membrane disruption. nih.gov Upon binding, these peptides often undergo a conformational change, adopting amphipathic α-helical structures that facilitate their insertion into the lipid bilayer. nih.govmdpi.comtums.ac.ir This membrane insertion leads to increased permeability and ultimately cell death. tums.ac.ir

The disruption of the microbial membrane by AMPs, including this compound, is often explained by various models of pore formation or membrane perturbation. Two prominent models are the barrel-stave model and the carpet-like model. nih.govresearchgate.netmdpi.comtums.ac.irfrontiersin.orgresearchgate.netmdpi.commdpi.com

In the barrel-stave model , peptides insert into the lipid bilayer and aggregate to form transmembrane channels or pores. nih.govresearchgate.nettums.ac.irresearchgate.netmdpi.comresearchgate.net In this model, the peptides are oriented perpendicular to the membrane surface, with their hydrophobic regions interacting with the lipid tails and their hydrophilic regions lining the interior of the pore, creating a channel through which cellular contents can leak. nih.govresearchgate.net

The carpet-like model proposes that peptides accumulate on the surface of the microbial membrane in a "carpet-like" manner. nih.govresearchgate.netmdpi.comtums.ac.irfrontiersin.orgresearchgate.netmdpi.commdpi.comresearchgate.net Once a threshold concentration is reached, the accumulated peptides cause a generalized destabilization and disruption of the membrane integrity, potentially leading to the formation of transient pores or a detergent-like effect that solubilizes the membrane. nih.govresearchgate.netresearchgate.netresearchgate.net This model suggests that the peptides lie parallel to the membrane surface before causing disruption. researchgate.net

Some studies also refer to the toroidal pore model (also known as the "two-states" model), which can be considered a variation of the carpet model. nih.govmdpi.comfrontiersin.orgresearchgate.netmdpi.com In this model, the peptides insert into the membrane and induce a high curvature stress, causing the lipid bilayer to bend and form pore-like structures where the peptide and lipid headgroups line the pore. nih.govfrontiersin.orgresearchgate.net

While the precise mechanism can vary depending on the specific peptide and target membrane, membrane disruption through pore formation or perturbation is a key aspect of this compound's antimicrobial activity. nih.govmdpi.com Studies using techniques like scanning electron microscopy (SEM) and transmission electron microscopy (TEM) have provided visual evidence of membrane damage in bacteria treated with this compound peptides. mdpi.comoup.comresearchgate.net

Impact on Cell Membrane Permeability and Integrity

A key mechanism by which Brevinin-2 peptides exert their antimicrobial and cytotoxic effects is by increasing cell membrane permeability and disrupting membrane integrity. nih.govtandfonline.com Studies have shown that Brevinin-2 peptides can permeabilize both the outer and plasma membranes of bacteria. nih.govmdpi.com This permeabilization leads to damage of the membrane integrity and the leakage of intracellular contents, including genomic DNA, ultimately causing cell death. tandfonline.com The interaction with membranes often involves the peptide adopting an α-helical structure, which can then insert into or associate with the lipid bilayer, potentially forming pores via mechanisms like the "carpet-like" or "barrel-stave" models. diva-portal.orgnih.gov For instance, Brevinin-GR23 has been shown to increase bacterial membrane permeation in Staphylococcus aureus, leading to damaged membrane integrity and leakage of genomic DNA. tandfonline.com Similarly, Brevinin-2MP can destroy bacterial cell membranes. nih.gov

Consequences for Microbial Cellular Processes and Viability

The disruption of cell membrane integrity by Brevinin-2 peptides has significant consequences for microbial cellular processes and viability. By compromising the membrane barrier, these peptides interfere with essential functions, leading to cell death. nih.govtandfonline.com Studies have demonstrated that Brevinin-2 peptides can effectively kill microbes. nih.gov For example, Brevinin-GR23's ability to permeabilize the membrane of S. aureus results in the leakage of genomic DNA and subsequent cell death. tandfonline.com The rapid bactericidal ability of some Brevinin-1 (B586460) and Brevinin-2 peptides is linked to their capacity to disturb membrane permeability and cause the release of cytoplasmic contents. mdpi.com

Interaction with Bacterial Lipopolysaccharides (LPS)

Brevinin-2 peptides have been shown to interact with bacterial lipopolysaccharides (LPS), a major component of the outer membrane of Gram-negative bacteria. nih.govmdpi.com This interaction is often facilitated by the positive charge of the peptides and the negative charge of LPS. researchgate.net The binding of Brevinin-2 to LPS can be an initial step in the process of membrane disruption in Gram-negative bacteria. mdpi.comresearchgate.net For example, Brevinin-2MP has been found to bind to E. coli, a Gram-negative bacterium. frontiersin.org This binding can lead to the peptide folding into a helical structure upon attachment to the bacterial outer membrane, as observed with Brevinin-2GHk in the presence of LPS. nih.gov Beyond direct membrane interaction, some Brevinin-2 peptides have been found to inhibit LPS-induced expression of pro-inflammatory cytokines by binding to targets on the cell membrane and suppressing signaling pathways like MAPK/NF-κB. nih.gov

Anticancer Activity

Certain Brevinin-2 peptides, particularly Brevinin-2R, have exhibited notable anticancer activity, demonstrating selective cytotoxicity towards various neoplastic cell lines. diva-portal.orgnih.govmdpi.com

Selective Cytotoxicity Towards Neoplastic Cell Lines (e.g., Jurkat, BJAB, MCF-7, L929, A549, K562)

Brevinin-2R has shown selective toxicity towards a range of cancer cell lines, including T-cell leukemia Jurkat, B-cell lymphoma BJAB, breast adenocarcinoma MCF-7, fibrosarcoma L929, lung carcinoma A549, and human erythroleukemic cell line K562. nih.govnih.govmdpi.comnih.govgoogle.comresearchgate.net This selective cytotoxicity means that Brevinin-2R is more toxic to cancer cells than to normal cells. diva-portal.orgnih.govnih.govgoogle.com For instance, studies have shown that Brevinin-2R kills these cancer cell lines at concentrations lower than those required for normal cell lines such as peripheral blood mononuclear cells, T cells, and human lung fibroblasts. nih.govmdpi.comnih.govgoogle.com MCF-7 cells have been reported to be particularly sensitive to Brevinin-2R. nih.govgoogle.com

Here is a table summarizing the cytotoxicity of Brevinin-2R on various cell lines:

Cell LineTypeSensitivity to Brevinin-2RSource(s)
JurkatT-cell leukemiaSensitive nih.govmdpi.comnih.govgoogle.com
BJABB-cell lymphomaSensitive nih.govmdpi.comnih.govgoogle.com
MCF-7Breast adenocarcinomaSensitive (most sensitive) nih.govmdpi.comnih.govgoogle.com
L929FibrosarcomaSensitive nih.govmdpi.comnih.govgoogle.com
A549Lung carcinomaSensitive nih.govmdpi.comnih.govgoogle.com
K562Human erythroleukemicInhibitory effect nih.govresearchgate.net
RAW 264.7Macrophages (Normal)Low cytotoxicity nih.govfrontiersin.org
SplenocytesNormalLow cytotoxicity nih.govfrontiersin.org
Human T cellsNormalLower cytotoxicity nih.govnih.gov
Human lung fibroblastNormalLower cytotoxicity nih.govnih.gov
HepG2Human liver carcinomaLow toxicity medilam.ac.ir

The preferential interaction of Brevinin-2 with cancer cells is thought to be related to differences in membrane composition compared to normal cells, including a higher negative charge on the surface of cancer cells. diva-portal.orgnih.govnih.govmdpi.com

Cellular Mechanisms of Anticancer Action

The anticancer action of Brevinin-2R involves distinct cellular mechanisms that differ from classical apoptosis. diva-portal.orgnih.gov

Research indicates that Brevinin-2R induces cancer cell death through a mechanism involving the lysosomal-mitochondrial death pathway. mdpi.comnih.govbrieflands.comcpu-bioinfor.orgtums.ac.ir This pathway is characterized by the involvement of both lysosomes and mitochondria. nih.govbrieflands.com Brevinin-2R has been shown to interact with the lysosomal compartment, initiating a death pathway. nih.gov Following treatment with Brevinin-2R, a decrease in mitochondrial membrane potential (ΔΨm) and ATP levels has been observed, indicating damage to mitochondria. diva-portal.orgnih.govnih.govgoogle.com The induction of cell death by Brevinin-2R is reported to be caspase-independent, distinguishing it from typical apoptosis. diva-portal.orgnih.govgoogle.com Overexpression of Bcl2 and inhibition of BNIP3 have been shown to significantly protect cells from Brevinin-2R-triggered cell death, further implicating the involvement of the mitochondrial pathway and specific regulatory proteins. nih.govgoogle.com

Modulation of Mitochondrial Membrane Potential and ATP Levels

Brevinin-2R has been shown to induce a decrease in mitochondrial membrane potential (ΔΨm) in cancer cells. nih.govnih.govnih.govaacrjournals.org This disruption of the mitochondrial membrane is an early indicator of cell death triggered by Brevinin-2R. nih.govnih.gov The decrease in mitochondrial membrane potential is associated with diminished ATP production, leading to a decrease in total cellular ATP content. nih.govnih.govnih.gov Overexpression of Bcl2, an anti-apoptotic protein, has been observed to counteract the decrease in mitochondrial membrane potential induced by Brevinin-2R. nih.govaacrjournals.orggoogle.com Mitochondrial membrane potential is crucial for ATP synthesis and maintaining cellular homeostasis. ionbiosciences.comresearchgate.net

Caspase-Independent Cell Death Pathways

Brevinin-2R-induced cell death in cancer cells is largely independent of caspase activation, suggesting the involvement of non-classical apoptotic or caspase-independent cell death pathways. nih.govnih.govnih.govaacrjournals.orgresearchgate.netdntb.gov.ua Studies have shown that treatment with Brevinin-2R does not lead to the activation of caspases such as caspase-3, -8, or -9. nih.gov Furthermore, the release of apoptosis-inducing factor (AIF) or endonuclease G (Endo G), typically associated with some caspase-independent death pathways, was not detected following Brevinin-2R treatment. nih.govnih.gov The cell death mechanism appears to involve a lysosomal-mitochondrial pathway. nih.govnih.govresearchgate.net Lysosomal membrane permeabilization inhibitors and inhibitors of cathepsin-B and cathepsin-L have been shown to prevent Brevinin-2R-induced cell death, suggesting the involvement of lysosomal enzymes. nih.gov

Involvement of Specific Protein Mediators (e.g., BNIP3)

The pro-apoptotic Bcl-2 family member BNIP3 (BCL-2/adenovirus E1B 19-kDa interacting protein 3) has been implicated in Brevinin-2R-triggered cell death. nih.govaacrjournals.orggoogle.com Overexpression of a dominant-negative mutant of BNIP3 (ΔTM-BNIP3) has been shown to significantly protect cells from Brevinin-2R-induced toxicity. nih.govaacrjournals.orggoogle.com This suggests that BNIP3 plays a role in the death pathway activated by Brevinin-2R, which involves damage to mitochondria. nih.govgoogle.comtandfonline.com

Preferential Interaction with Negatively Charged Cancer Cell Membranes

Brevinin-2 peptides, being cationic, preferentially interact with negatively charged cell membranes. nih.govtums.ac.ir Cancer cell membranes often exhibit a higher negative surface charge compared to non-cancerous cells. nih.govnih.govmdpi.comfrontiersin.org This increased negativity is attributed to factors such as higher levels of O-glycosylated mucins, negatively charged phosphatidylserines on the outer leaflet, and a higher number of microvilli increasing the surface area. nih.govnih.govmdpi.com This preferential electrostatic interaction is considered a key factor contributing to the selective toxicity of Brevinin-2 peptides towards cancer cells. nih.govnih.govmdpi.comfrontiersin.org The interaction can lead to membrane disruption through mechanisms like the barrel-stave or carpet models. tums.ac.irmdpi.com

Anti-Inflammatory and Immunomodulatory Effects

Beyond their direct cytotoxic effects, some Brevinin-2 peptides have demonstrated anti-inflammatory and immunomodulatory properties. nih.govmdpi.comoncotarget.comfrontiersin.org

Inhibition of Pro-Inflammatory Mediators (e.g., NO, MCP-1, IL-6, TNF-α)

Several Brevinin-2 peptides have been shown to inhibit the production and release of key pro-inflammatory mediators. Brevinin-2MP, for instance, has been found to suppress the lipopolysaccharide (LPS)-induced expression of nitric oxide (NO), monocyte chemoattractant protein-1 (MCP-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in macrophage cell lines. nih.govresearchgate.netnih.govresearchgate.net This inhibitory effect on pro-inflammatory cytokines contributes to their anti-inflammatory activity. nih.govresearchgate.netnih.govresearchgate.net

Data on the inhibition rates of pro-inflammatory mediators by Brevinin-2MP in LPS-induced RAW 264.7 cells at different concentrations are presented below: nih.govresearchgate.net

Pro-Inflammatory Mediator2.5 µM Brevinin-2MP Inhibition Rate (%)5 µM Brevinin-2MP Inhibition Rate (%)10 µM Brevinin-2MP Inhibition Rate (%)
NO14-5418-7515-54
MCP-114-5418-7515-54
IL-614-5418-7515-54
TNF-α10-5710-5710-57

Note: The ranges indicate the variability observed in the inhibition rates. nih.govresearchgate.net

Brevinin-2Ta has also shown positive effects on inflammatory status in vivo, suggesting a role in inflammation reduction. oncotarget.com

Modulation of Signaling Cascades (e.g., MAPK/NF-κB pathways)

The anti-inflammatory effects of Brevinin-2 peptides are often mediated through the modulation of key intracellular signaling pathways, particularly the MAPK (Mitogen-Activated Protein Kinase) and NF-κB (Nuclear Factor-kappa B) pathways. nih.govresearchgate.netnih.govresearchgate.netmdpi.commdpi.com Brevinin-2MP has been shown to suppress the activation of MAPK/NF-κB signaling cascades induced by LPS in macrophage cells. nih.govresearchgate.netnih.gov Specifically, it can reduce the levels of phosphorylated JNK, ERK, p38 (components of the MAPK pathway), and p65 (a component of the NF-κB pathway) in the nucleus. nih.gov This inactivation of inflammatory signaling pathways contributes to the inhibition of pro-inflammatory mediator production. nih.govresearchgate.netnih.govresearchgate.netmdpi.commdpi.com

Data on the reduction in phosphorylated protein levels by 10 µM Brevinin-2MP in LPS-induced RAW 264.7 cells are presented below: nih.gov

Protein MediatorReduction in Phosphorylated Level (%)
JNK (phosphorylated)11.54
ERK (phosphorylated)59.17
p38 (phosphorylated)88.14
p65 (phosphorylated)53.26

Modulation of these pathways is a common mechanism by which AMPs exert immunomodulatory effects. frontiersin.orgmdpi.commdpi.com

Enhancement of Host Innate Immune Responses (e.g., DAF-2/DAF-16 pathway in C. elegans)

Research utilizing the model organism Caenorhabditis elegans has demonstrated the capacity of Brevinin-2ISb, a variant of this compound, to enhance host innate immune responses. This enhancement is significantly mediated through the activation of the DAF-2/DAF-16 signaling pathway. nih.govguidetopharmacology.orgguidetopharmacology.orgnih.govwikipedia.orgwikipedia.orgresearchgate.net The DAF-2/DAF-16 pathway plays a crucial role in regulating innate immunity, stress resistance, and longevity in C. elegans, acting as a key defense mechanism against pathogens. nih.govuniprot.orgwormbase.orgalliancegenome.org Activation of this pathway by Brevinin-2ISb contributes to the nematode's defense against bacterial infection, specifically against Methicillin-resistant Staphylococcus aureus (MRSA). nih.govguidetopharmacology.orgnih.govresearchgate.net

Regulation of Antimicrobial Gene Expression (e.g., lys-7, spp-1)

The enhancement of innate immunity by Brevinin-2ISb in C. elegans is associated with the upregulation of several innate immune genes. nih.govguidetopharmacology.orgguidetopharmacology.orgresearchgate.netnih.govnih.gov Notably, the expression of antimicrobial genes such as lys-7 and spp-1 is induced upon treatment with Brevinin-2ISb. nih.govguidetopharmacology.orgguidetopharmacology.orgresearchgate.netnih.govnih.gov Studies have shown a robust and sustained increase in the mRNA and protein levels of lys-7 following exposure to Brevinin-2ISb. guidetopharmacology.orgnih.govresearchgate.net This upregulation of antimicrobial peptides like LYS-7 is a key component of the innate immune defense in C. elegans and contributes to the increased survival rate of infected nematodes. guidetopharmacology.orgresearchgate.net

Modulation of Anti-inflammatory Cytokine Release (e.g., TGF-β, IL-4, IL-10)

While Brevinin peptides have been reported to influence cytokine production, direct evidence specifically detailing the modulation of anti-inflammatory cytokines such as TGF-β, IL-4, and IL-10 by this compound variants is limited in the available research. Some studies indicate that certain Brevinin variants can trigger the secretion of pro-inflammatory cytokines like IL-6 and IL-1β in the context of their antitumor activity. nih.gov Additionally, a novel brevinin-2 peptide, brevinin-2MP, has been shown to regulate the secretion of pro-inflammatory mediators including NO, TNF-α, IL-6, and MCP-1 by inhibiting the MAPK/NF-κB signaling pathways in LPS-induced macrophage cells, demonstrating anti-inflammatory properties through this mechanism. citeab.com However, comprehensive data specifically on the direct modulation of TGF-β, IL-4, and IL-10 release by this compound is not clearly established in the examined literature.

Anti-Leishmanial Activity

Brevinin 2R has demonstrated significant activity against Leishmania major, a parasitic protozoan responsible for cutaneous leishmaniasis. nih.govwikipedia.orgnih.govnih.govfishersci.caciteab.com This activity extends to both the extracellular promastigote and intracellular amastigote forms of the parasite. guidetopharmacology.orgfishersci.ca

Efficacy against Parasitic Forms (Leishmania major promastigotes and amastigotes)

In vitro studies have shown that Brevinin 2R can inhibit the proliferation of L. major promastigotes. nih.govfishersci.ca The efficacy is notably enhanced when Brevinin 2R is conjugated with lauric acid (L-Brevinin 2R). nih.govwikipedia.orgnih.govnih.govfishersci.ca For instance, L-Brevinin 2R exhibited a tenfold increase in potency against L. major promastigotes compared to Brevinin 2R alone, with an IC50 between 40 to 50 μg/ml. nih.govfishersci.ca In vivo experiments using L. major-infected mice treated with L-Brevinin 2R showed a decrease in parasite load in the lymph nodes adjacent to the infection site. nih.govwikipedia.orgnih.govwikipedia.org

Mechanisms of Antiparasitic Action: Membrane and Mitochondrial Potential Alterations

The anti-leishmanial activity of Brevinin 2R and its lauric acid conjugate is primarily attributed to their effects on the parasite's cellular membranes. nih.govwikipedia.orgnih.govnih.govfishersci.ca The peptides induce cell membrane disruption and cause significant changes in the electrical and mitochondrial membrane potential of L. major promastigotes. nih.govwikipedia.orgnih.govnih.govfishersci.ca These alterations compromise the integrity and function of the parasite's membranes, leading to cell death. Importantly, studies investigating the mechanism of action of Brevinin 2R against L. major did not detect signs of apoptosis induction or caspase activation. nih.govwikipedia.orgnih.gov

Other Reported Biological Activities

Beyond their effects on innate immunity and Leishmania, this compound peptides and their variants have exhibited a range of other biological activities. Brevinin 2R, for example, has demonstrated promising effects against various bacterial and fungal infections, as well as certain cancerous cell lines. nih.govresearchgate.netnih.govwikipedia.orgnih.govnih.govfishersci.canih.gov Its antitumor activity is suggested to involve the disturbance of mitochondrial membrane potential and the induction of apoptosis in malignant cells, alongside triggering the secretion of cytokines like IL-6 and IL-1β. nih.govnih.gov Other reported activities within the Brevinin family include antiviral effects, such as the moderate inhibitory activity of a Brevinin-2-related peptide against HIV in vitro. peptidesciences.com Additionally, some Brevinins have been observed to stimulate insulin (B600854) release in rat pancreatic beta cells, suggesting a potential role in glucose metabolism. nih.gov A novel Brevinin-2 peptide, brevinin-2MP, has also shown the ability to modulate pro-inflammatory cytokine release, contributing to its anti-inflammatory properties. citeab.com

Antioxidant Activity

Beyond their antimicrobial and insulinotropic effects, some brevinin-2 peptides have also demonstrated antioxidant properties. This activity is significant as oxidative stress is implicated in the pathogenesis of various diseases. nih.gov

Research on Brevinin-2GHk (BR2GK), an antimicrobial peptide from the skin of Fejervarya limnocharis, has shown its capability to effectively scavenge various reactive species. researchgate.netnih.gov Specifically, BR2GK demonstrated the ability to scavenge nitric oxide (NO), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals in a concentration-dependent manner. researchgate.netnih.gov

Another study investigating the effect of Brevinin-2R (B2R) peptide on human epithelial A549 cells explored its impact on oxidative status and antioxidant enzymes. researchgate.net The results indicated that B2R, similar to glutathione (B108866) (GSH), had a cytoprotective effect on these cells by strengthening the cellular antioxidant system. researchgate.net At a concentration of 4.8 µM, B2R showed a notable effect on increasing the activity of antioxidant enzymes such as catalase, superoxide (B77818) dismutase (SOD), and glutathione peroxidase in A549 cell extracts after 24 hours of treatment. researchgate.net Furthermore, B2R influenced the levels of reactive oxygen species (ROS), antioxidant capacity, and thiol status in the treated cells, with the most pronounced effects observed at 4.8 µM. researchgate.net

These findings suggest that brevinin-2 peptides can contribute to cellular defense against oxidative damage through direct radical scavenging and by enhancing the activity of endogenous antioxidant enzymes. researchgate.netnih.govresearchgate.net

PeptideSourceAssayKey FindingConcentration
Brevinin-2GHkFejervarya limnocharisNO scavengingEffective scavenging in a concentration-dependent manner. researchgate.netnih.govNot specified
Brevinin-2GHkFejervarya limnocharisABTS radical scavengingRapid scavenging (73.51% at 40 µM in 1 min). nih.gov40 µM
Brevinin-2GHkFejervarya limnocharisDPPH radical scavengingRapid scavenging (90.32% at 40 µM in 1 min). nih.gov40 µM
Brevinin-2RFrog skin secretionsCatalase activity in A549 cellsIncreased activity. researchgate.net4.8 µM
Brevinin-2RFrog skin secretionsSuperoxide Dismutase (SOD) activity in A549 cellsIncreased activity. researchgate.net4.8 µM
Brevinin-2RFrog skin secretionsGlutathione Peroxidase activity in A549 cellsIncreased activity. researchgate.net4.8 µM
Brevinin-2RFrog skin secretionsROS level in A549 cellsInfluenced ROS level, most at 4.8 µM. researchgate.net4.8 µM
Brevinin-2RFrog skin secretionsAntioxidant capacity in A549 cellsInfluenced antioxidant capacity, most at 4.8 µM. researchgate.net4.8 µM
Brevinin-2RFrog skin secretionsThiol status in A549 cellsInfluenced thiol status, most at 4.8 µM. researchgate.net4.8 µM

Structure Activity Relationship Sar Studies and Peptide Engineering

Influence of Primary Sequence on Biological Activity

The specific sequence of amino acids in Brevinin-2 (B1175259) peptides significantly impacts their biological functions, including antimicrobial activity and selectivity.

Effects of Physiochemical Parameters

Net Charge and its Correlation with Antimicrobial Activity and Selectivity

Brevinin-2 peptides are generally cationic, possessing a net positive charge at neutral pH. tums.ac.irmdpi.comresearchgate.net This positive charge is crucial for the initial electrostatic attraction and interaction with the negatively charged surface of bacterial cell membranes, which are rich in anionic phospholipids. nih.gov Studies indicate that an increased net positive charge generally enhances antimicrobial activity. researchgate.netresearchgate.netnih.gov However, there can be an optimal range for the net charge, as excessive positive charges may also increase hemolytic activity against neutral mammalian cell membranes. researchgate.netnih.gov For example, research on Brevinin-2 related peptides suggests that a net charge of +4 or +5 can exhibit potent antimicrobial activity with relatively low hemolytic activity, while a net charge of +2 showed hemolytic activity. researchgate.net Engineering peptides to increase cationic charges has been shown to improve antimicrobial activity, particularly against Gram-negative bacteria, and can enhance selectivity. researchgate.netnih.gov

Hydrophobicity, Amphipathicity, and their Influence on Membrane Interaction

Hydrophobicity and amphipathicity are key physiochemical properties that govern the interaction of Brevinin-2 peptides with biological membranes. tums.ac.irresearchgate.netnih.gov Hydrophobicity refers to the degree to which a peptide repels water and is attracted to non-polar environments, such as the lipid core of cell membranes. Amphipathicity describes the peptide's ability to form a structure with distinct hydrophobic and hydrophilic faces. tums.ac.irfrontiersin.org This amphipathic nature allows the cationic, hydrophilic face to interact with the negatively charged phospholipid headgroups on the membrane surface, while the hydrophobic face can insert into the lipid bilayer. frontiersin.org Both hydrophobicity and amphipathicity are essential for the peptide to penetrate and disrupt microbial membranes, which is a primary mechanism of action for Brevinin-2. tums.ac.irnih.govfrontiersin.org Increasing hydrophobicity can enhance membrane interaction and antimicrobial activity, but it can also lead to increased hemolytic activity against mammalian cells. researchgate.netresearchgate.netfrontiersin.org Therefore, achieving an optimal balance between hydrophobicity and amphipathicity is critical for designing analogs with high antimicrobial potency and low toxicity. researchgate.net The amino acid composition significantly influences these properties.

Helicity and Secondary Structure Formation in Relation to Efficacy

Brevinin-2 peptides have a propensity to form alpha-helical structures, particularly in membrane-mimetic environments. tums.ac.irmdpi.comnih.govresearchgate.netgoogle.com This helical conformation is closely linked to their antimicrobial efficacy. tums.ac.irnih.govfrontiersin.org The formation of an amphipathic alpha-helix allows for the spatial separation of hydrophobic and hydrophilic residues, facilitating the interaction with and insertion into the lipid bilayer of target membranes. frontiersin.org Circular dichroism (CD) spectroscopy is often used to analyze the secondary structure of Brevinin-2 peptides and their analogs in different environments, such as aqueous solutions and membrane-mimetic solvents like trifluoroethanol (TFE). tums.ac.irnih.govgoogle.com Studies have shown a correlation between the degree of alpha-helicity and antimicrobial activity. tums.ac.ir For instance, a Brevinin-2R analog that failed to fold into a helical conformation in the presence of membrane mimetics lost its antimicrobial activity. nih.gov Maintaining or enhancing the helical structure can be a strategy in peptide engineering to improve the efficacy of Brevinin-2 analogs. researchgate.net

Data Table: Influence of Amino Acid Substitutions on Brevinin-2 Related Peptide Activity

PeptideSubstitution(s)Effect on Antimicrobial ActivityEffect on Hemolytic ActivityReference
Brevinin-2 Related PeptideLys(16)-->LeuNo increaseIncreased (~5-fold) researchgate.netnih.gov
Brevinin-2 Related PeptideLys(16)-->AlaNo increaseIncreased (~5-fold) researchgate.netnih.gov
Brevinin-2 Related PeptideLeu(18)-->LysDecreasedDecreased nih.gov
Brevinin-2 Related PeptideAsp(4)-->LysIncreased (2-4-fold)No significant change nih.gov
Brevinin-2GUb AnalogPro(14) substitutionLost activityNot specified mdpi.comnih.gov
Brevinin-2GUb AnalogAla(14) substitutionInfluenced membrane disruptionInfluenced membrane disruption mdpi.comresearchgate.net
Brevinin-2GUb AnalogLys(14) substitutionInfluenced membrane disruptionInfluenced membrane disruption mdpi.comresearchgate.net
Brevinin-2GUb AnalogArg(14) substitutionInfluenced membrane disruptionInfluenced membrane disruption mdpi.comresearchgate.net

Data Table: Correlation of Net Charge with Activity

Peptide TypeNet ChargeObserved Antimicrobial ActivityObserved Hemolytic ActivityReference
Brevinin-2 Related Peptides+2Not specifiedShowed hemolytic activity researchgate.net
Brevinin-2 Related Peptides+3SuperiorConsiderably low researchgate.net
Brevinin-2 Related Peptides+4Most potent / SuperiorShowed hemolytic activity (+4) / Considerably low (+5) researchgate.net
Brevinin-2 Related Peptides+5SuperiorConsiderably low researchgate.net
t-Brevinin-2GUb-6KIncreasedDrastically improvedDecreased researchgate.netnih.govnih.gov

Importance of Specific Structural Domains

Functional Significance of the N-terminal Region

Research indicates that the N-terminal region of Brevinin 2 plays a significant role in its antimicrobial activity. nih.govresearchgate.netmdpi.com Studies involving truncated derivatives of Brevinin-2GHk (BR2GK), a novel brevinin-2 peptide, demonstrated that N-terminal 25-mer truncates exhibited potent antimicrobial activity with low cytotoxicity. nih.govresearchgate.netmdpi.com This suggests that the core antimicrobial function resides within the N-terminal portion of the peptide. The hydrophobic domain within the N-terminus is also considered important for interaction with microbial membranes. mdpi.com

Role of the C-terminal Rana Box in Activity and Stability

A characteristic feature of brevinin peptides is the presence of a conserved motif at the C-terminus known as the "Rana box." researchgate.netfrontiersin.orgnih.gov This motif typically consists of a disulfide bridge formed by two flanking cysteine residues and contains four or five amino acids in the middle. nih.gov The role of the Rana box in the activity and stability of this compound appears to be complex and can vary depending on the specific peptide. Some studies suggest that the Rana box is not always indispensable for the bioactivity of Brevinin-2 peptides, and its removal can even lead to enhanced antimicrobial activity in some cases. nih.gov However, other research indicates that the Rana box can contribute to the stabilization of the alpha-helical structure and provide resistance against proteolytic degradation, such as by carboxypeptidase. portlandpress.com It can also contribute to the net positive charge of the peptide, which is important for electrostatic interaction with negatively charged bacterial membranes. portlandpress.com

Rational Design of this compound Analogs and Derivatives

Based on the insights gained from SAR studies, rational design strategies are employed to create this compound analogs and derivatives with improved therapeutic properties. These strategies involve modifying the peptide sequence or structure to enhance activity, stability, and potentially reduce toxicity.

Strategies for Truncation and Shortening while Retaining Bioactivity

Truncation and shortening of this compound peptides have been explored as a strategy to optimize their properties. As mentioned earlier, N-terminal truncations have shown promise in retaining or even enhancing antimicrobial activity while potentially reducing cytotoxicity. nih.govresearchgate.netmdpi.commdpi.com For instance, N-terminal 25-mer truncates of Brevinin-2GHk demonstrated improved antimicrobial activity and cytotoxicity profiles compared to the parent peptide. nih.govresearchgate.netmdpi.com Shortening the peptide while maintaining bioactivity is considered a valuable approach for developing more efficient and potentially cost-effective antimicrobial agents. nih.gov

Chemical Modifications (e.g., C-terminal amidation, D-amino acid incorporation, cyclization) and their Effects on Activity and Proteolytic Stability

Chemical modifications are widely used to improve the properties of AMPs, including this compound. C-terminal amidation is a common modification that can enhance the positive charge at the C-terminus, leading to increased electrostatic interaction with the negatively charged bacterial membrane and potentially stabilizing the helical structure at the membrane interface. nih.govmdpi.com

The incorporation of D-amino acids into peptide sequences is a strategy to increase resistance to proteolytic degradation, as proteases are typically stereospecific for L-amino acids. mdpi.comtums.ac.iruit.no Studies have shown that incorporating D-amino acids can improve the proteolytic stability of this compound analogs. tums.ac.ir For example, a diastereomer of Brevinin-2R with D-amino acids showed increased stability to trypsin compared to the parent peptide. tums.ac.ir While partial substitution can sometimes affect activity, all-D-amino acid sequences have been shown to maintain antimicrobial activity while significantly improving stability. mdpi.comuit.no

Cyclization of peptides, by joining the N- and C-termini or through disulfide bridges (as seen in the Rana box), can also enhance proteolytic stability by creating a more rigid structure that is less susceptible to enzymatic cleavage. mdpi.comtums.ac.irnih.gov A cyclic analog of Brevinin-2R showed improved stability compared to the linear peptide, although its residual activity after trypsin treatment was lower than that of the D-amino acid analog. tums.ac.ir However, cyclization can sometimes lead to reduced activity if it interferes with the peptide's interaction with its target. nih.gov

The following table summarizes the effect of some chemical modifications on Brevinin-2R based on research findings:

ModificationEffect on Antimicrobial ActivityEffect on Proteolytic Stability (Trypsin)Reference
None (Brevinin-2R)PotentLow (20% residual activity after 4h) tums.ac.ir
D-amino acid incorporationLower compared to parent peptideHigh (90% residual activity after 4h) tums.ac.ir
CyclizationLower compared to parent peptideModerate (60% residual activity after 4h) tums.ac.ir

Conjugation Strategies (e.g., Fatty Acid Conjugates) for Enhanced Efficacy

Conjugation with other molecules, such as fatty acids, represents another strategy to improve the efficacy of this compound. Fatty acid conjugation can enhance the interaction of the peptide with cell membranes due to increased hydrophobicity. researchgate.netnih.gov Studies on Brevinin 2R have shown that conjugation with lauric acid significantly enhanced its anti-leishmanial effect and also increased its antibacterial activity at lower concentrations compared to the unconjugated peptide. researchgate.netnih.gov This suggests that fatty acid conjugation can strengthen the peptide's effect and may lead to the formation of new spatial structures that enhance its biological activity. nih.gov

The following table illustrates the enhanced antibacterial effect of lauric acid-conjugated Brevinin 2R:

PeptideAntibacterial Activity (against tested bacteria)Reference
Brevinin 2RInhibited growth at 6.25 μg/ml nih.gov
Lauric acid-Brevinin 2RInhibited growth at lower than 6.25 μg/ml nih.gov
Lauric acid aloneNo inhibition up to 50 μg/ml nih.gov

Research Methodologies and Experimental Models in Brevinin 2 Studies

Isolation, Purification, and Characterization Techniques

The initial steps in studying Brevinin 2 involve isolating the peptides from biological sources, typically frog skin secretions, followed by purification to obtain a sample of sufficient purity for detailed analysis. Characterization techniques are then applied to determine the peptide's identity, molecular weight, and amino acid sequence.

Molecular Cloning and Gene Expression

Molecular cloning and gene expression techniques are utilized to obtain larger quantities of specific this compound peptides for research. This involves synthesizing the gene encoding the desired peptide and inserting it into an expression vector, which is then introduced into a host organism, such as Escherichia coli, for protein production. This approach allows for the high-level expression of this compound as a fusion protein, which can then be purified and cleaved to release the mature peptide. For instance, the synthetic gene of Brevinin-2R has been cloned into the pET32a (+) vector for expression in E. coli as a thioredoxin (Trx) fusion protein, achieving expression levels up to 25% of the total cell proteins. nih.govdiva-portal.orgresearchgate.net Similarly, the coding sequence of Brevinin-2GU has been expressed in E. coli using the pET32a (+) vector, resulting in yields exceeding 45% of total cell proteins. diva-portal.orgnih.gov

Mass Spectrometry (LC-MS) for Peptide Identification

Mass spectrometry, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (MS/MS), is a fundamental tool for the identification and characterization of this compound peptides. ijcmas.comnih.gov After purification, peptides are analyzed by mass spectrometry to determine their molecular mass, which can be compared to calculated masses based on predicted or known sequences. nih.govresearchgate.net LC-MS/MS provides amino acid sequence information by fragmenting the peptide ions and analyzing the resulting fragment ions. ijcmas.comnih.govbioone.org This technique has been used to confirm the accuracy of synthesized peptides and to identify novel this compound peptides from biological samples. ijcmas.comnih.govresearchgate.netresearchgate.net For example, LC-MS/MS analysis of skin secretions from Rana ridibunda led to the identification of a polypeptide homologous to the brevinin-2-RA6 precursor. ijcmas.com LC-MS/MS has also been applied to establish the composition of skin peptidomes and identify new this compound family peptides. researchgate.net

Chromatographic Methods (e.g., HPLC) for Purification

Chromatographic methods, especially High-Performance Liquid Chromatography (HPLC), are widely used for the purification of this compound peptides from crude extracts or synthesis mixtures. researchgate.netcitius.technology Reverse-phase HPLC (RP-HPLC) is a common technique employed to separate peptides based on their hydrophobicity. nih.govresearchgate.netresearchgate.net Peptides are typically synthesized by solid-phase peptide synthesis (SPPS) and then purified using RP-HPLC to achieve high purity levels, often exceeding 95%. nih.govscienceopen.com Different stationary phases, such as C18 and C8 columns, and varying acetonitrile (B52724) gradients are used to optimize the separation process. researchgate.netgoogle.com Fractions containing the target peptide are collected and further analyzed, often by mass spectrometry, to confirm purity and identity. nih.govresearchgate.netresearchgate.net

Structural Analysis Techniques

Understanding the three-dimensional structure of this compound is essential for elucidating its mechanism of action and for the rational design of peptide analogs with improved properties. Various spectroscopic and computational methods are employed for structural analysis.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Determination

Circular Dichroism (CD) spectroscopy is a powerful technique used to determine the secondary structure content of peptides and proteins, including this compound. diva-portal.orgresearchgate.netijcmas.comnih.govresearchgate.netresearchgate.netlibretexts.orgbenthamscience.com CD measures the differential absorption of left and right circularly polarized light by a sample, which is sensitive to the peptide's conformation. libretexts.orgbiorxiv.orgamericanpeptidesociety.orgnih.gov CD spectra can indicate the presence and proportion of α-helices, β-sheets, and random coils. biorxiv.orgamericanpeptidesociety.org For instance, α-helices typically exhibit characteristic negative bands at 208 and 222 nm and a positive band at 190 nm. americanpeptidesociety.orgresearchgate.net Studies have shown that this compound peptides can adopt α-helical conformations, particularly in membrane-mimetic environments like trifluoroethanol (TFE) or SDS solutions. google.combenthamscience.comresearchgate.netnih.gov CD spectroscopy is used to assess the helicity of this compound and its derivatives and to study conformational changes under different conditions. benthamscience.comresearchgate.netnih.gov

Here is a table summarizing some CD spectroscopy findings for this compound peptides:

PeptideSolvent EnvironmentObserved Secondary StructureKey CD Spectral FeaturesSource
Brevinin-2GUbAqueous (20 mM NH4Ac)α-helicalPositive band at 190 nm, negative bands at 208 and 222 nm researchgate.net
Brevinin-2RAqueousRandom coil- google.com
Brevinin-2R50% TFEAmphipathic α-helical- google.com
Brevinin-2KPWaterRandom coil- benthamscience.com
Brevinin-2KPSDS solutionOrganized α-helical- benthamscience.com
Brevinin-2GHkAqueous (10 mM NH4AC)-- nih.gov
Brevinin-2GHk25% TFE/10 mM NH4ACα-helical- nih.gov

Computational Modeling (e.g., Pep-fold3, Heliquest, PROCHECK) for Structure Prediction

Computational modeling tools are valuable for predicting the three-dimensional structures of this compound peptides and analyzing their physicochemical properties. Tools like Pep-fold3 are used for de novo peptide structure prediction from amino acid sequences. mdpi.comresearchgate.netuniv-paris-diderot.frnih.gov Heliquest is utilized to analyze helical wheel projections and calculate parameters such as hydrophobicity and hydrophobic moment, which are important for understanding peptide-membrane interactions. nih.govmdpi.comresearchgate.net PROCHECK is a program used to validate the quality of predicted protein structures by analyzing Ramachandran plots, which assess the stereochemical quality of the protein backbone. scienceopen.comresearchgate.netmdpi.com These computational methods complement experimental techniques like CD spectroscopy by providing detailed structural models and insights into the relationship between sequence, structure, and function. mdpi.comresearchgate.net

Here is a table summarizing the use of computational tools in this compound studies:

Computational ToolApplication in this compound StudiesExample FindingsSource
Pep-fold3De novo peptide structure predictionPredicted secondary structures and 3D models of Brevinin-2GUb and its analogues. mdpi.comresearchgate.net
HeliquestHelical wheel projection analysis, calculation of hydrophobicity and hydrophobic momentAnalyzed helical wheel projections and physicochemical properties of Brevinin-2GUb and its analogues. nih.govmdpi.comresearchgate.net
PROCHECKStructure validation (Ramachandran plots)Validated the quality of predicted peptide structures. scienceopen.comresearchgate.netmdpi.com

In Vitro Assays for Biological Activity Evaluation

In vitro assays are fundamental in characterizing the potency and specificity of this compound peptides. These assays range from determining antimicrobial efficacy against various pathogens to assessing cytotoxicity against different cell lines and analyzing interactions with cellular components and immune mediators.

Antimicrobial Susceptibility Testing (e.g., MIC Determination, Killing Kinetics)

Antimicrobial susceptibility testing is a primary method to quantify the effectiveness of this compound peptides against bacteria and fungi. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are commonly determined using techniques such as broth microdilution assays. mdpi.comtandfonline.com

Brevinin-2 (B1175259) family peptides have demonstrated inhibitory activity against a range of microorganisms, including the Gram-negative bacterium Escherichia coli, the Gram-positive bacterium Staphylococcus aureus, and the fungus Candida albicans, often with MIC values below 10 mmol/L. mdpi.com Specific peptides like Brevinin-2R have shown activity against a broad spectrum of bacteria, including S. aureus, M. luteus, Bacillus spKR-8104, E. coli, S. typhimurium, P. aeruginosa, and K. pneumonidae, as well as fungi such as C. albicans and C. tropicalis. nih.gov Brevinin-2 related peptide (B2RP) and its analog [Lys4]B2RP have been found to potently inhibit multidrug-resistant Acinetobacter baumannii, with MICs ranging from 3-6 µM for B2RP and 1.5-3 µM for [Lys4]B2RP. nih.gov B2RP itself exhibited MICs of 6 µM against E. coli, 12.5 µM against S. aureus, and 6 µM against C. albicans. nih.gov Another Brevinin-2-related peptide from Lithobates septentrionalis showed MICs of 13 µM against E. coli, 25 µM against S. aureus, and 25 µM against C. albicans. uniprot.org Brevinin-2MP displayed antimicrobial activity against Gram-negative and Gram-positive bacteria, with the strongest effect observed against Bacillus subtilis (MIC ≈ 4.97 µM), although it showed weak activity against Pseudomonas aeruginosa. frontiersin.org Brevinin-2GUb exhibited modest activity against Gram-negative bacteria and limited killing of Gram-positive bacteria, except for S. aureus, even at high concentrations. mdpi.com Brevinin-2ISb is noted for its broad-spectrum activity, particularly against MRSA, with an MIC of 4.35 ± 0.9 µM. biomedres.us Brevinin-GR23 demonstrated MIC values ranging from 2 to 8 µM against tested bacterial strains, with Gram-positive bacteria generally being more susceptible. tandfonline.comnih.gov

Killing kinetics assays are performed to understand the speed at which this compound peptides exert their bactericidal effects. For instance, Brevinin-2MP at twice its MIC was able to completely eliminate E. coli within 120 minutes, indicating a rapid bactericidal action. frontiersin.org Time-killing assays have shown that peptides like tB2U-6K and tB2U-K could kill S. aureus at concentrations equal to or twice their MIC within 100 minutes. nih.gov

Table 1: Representative MIC Values of this compound Peptides Against Various Microorganisms

PeptideOrganismTypeMIC (µM)Source
Brevinin-2 familyE. coliGram-negative< 10 mmol/L mdpi.com
Brevinin-2 familyS. aureusGram-positive< 10 mmol/L mdpi.com
Brevinin-2 familyC. albicansFungus< 10 mmol/L mdpi.com
Brevinin-2RS. aureusGram-positiveNot specified nih.gov
Brevinin-2RE. coliGram-negativeNot specified nih.gov
Brevinin-2RC. albicansFungusNot specified nih.gov
B2RPAcinetobacter baumannii MDRGram-negative3-6 nih.gov
[Lys4]B2RPAcinetobacter baumannii MDRGram-negative1.5-3 nih.gov
B2RPE. coliGram-negative6 nih.gov
B2RPS. aureusGram-positive12.5 nih.gov
B2RPC. albicansFungus6 nih.gov
Brevinin-2-relatedE. coliGram-negative13 uniprot.org
Brevinin-2-relatedS. aureusGram-positive25 uniprot.org
Brevinin-2-relatedC. albicansFungus25 uniprot.org
Brevinin-2MPBacillus subtilisGram-positive≈ 4.97 frontiersin.org
Brevinin-2ISbMRSAGram-positive4.35 ± 0.9 biomedres.us
Brevinin-GR23Bacterial strainsGram-positive/Negative2-8 tandfonline.comnih.gov

Cell Viability Assays (e.g., MTT, Neutral Red Uptake) for Cytotoxicity

Cell viability assays, such as the MTT assay, are widely used to evaluate the cytotoxic effects of this compound peptides on various mammalian cell lines, including cancer cells and normal cells. mdpi.comnih.govresearchgate.netgoogle.comnih.govresearchgate.netmedilam.ac.irmedilam.ac.ir Hemolysis assays are also performed to assess toxicity against red blood cells. nih.govuniprot.orgmdpi.comnih.govgoogle.commdpi.com

Brevinin-2R has demonstrated semi-selective anticancer properties and rapidly kills various cancer cells, including Jurkat (T-cell leukemia), BJAB (B-cell lymphoma), HT29/219 and SW742 (colon carcinomas), L929 (fibrosarcoma), MCF-7 (breast adenocarcinoma), and A549 (lung carcinoma). researchgate.netgoogle.comnih.gov It exhibits preferential cytotoxicity towards malignant cells compared to primary cells like peripheral blood mononuclear cells (PBMCs), T cells, and human lung fibroblasts. nih.gov For instance, at 10 µg/ml for 4 hours, Brevinin-2R killed over 70% of MCF-7 and Jurkat cells. nih.gov Brevinin-2R cytotoxicity against HeLa cells resulted in 50% proliferation inhibition at 131.5 µg/ml. researchgate.net Conversely, Brevinin-2R showed low toxicity against HepG2 cancer cells, reducing growth by only 5-25% at concentrations between 10 and 40 µg/ml. researchgate.netmedilam.ac.irmedilam.ac.ir

Studies also assess the toxicity of this compound peptides on normal cells. Brevinin-2GUb had an IC50 of 68 µM against HaCaT normal cells, indicating a relatively potent cytotoxic effect on these cells compared to some of its derivatives. mdpi.com

Hemolytic activity is a crucial factor for evaluating the therapeutic potential of antimicrobial peptides. Brevinin-2 peptides are generally reported to have weaker hemolytic activity compared to brevinin-1 (B586460) peptides. frontiersin.orgmdpi.combiomedres.us Brevinin-2R showed low hemolytic activity, with no more than 2.5% cell death at concentrations up to 200 µg/ml. nih.gov B2RP had moderate hemolytic activity, while its analog [Lys4]B2RP showed significantly lower hemolytic effects. nih.gov Brevinin-2R has been described as a novel non-hemolytic defensin. nih.gov

Membrane Permeabilization Assays

Membrane permeabilization assays are employed to investigate the mechanism by which this compound peptides interact with and disrupt cell membranes, a key aspect of their antimicrobial and cytotoxic activities. tandfonline.com These assays often utilize fluorescent dyes that can enter cells with compromised membranes, such as SYTOX Green or propidium (B1200493) iodide (PI). tandfonline.comnih.govmdpi.commdpi.com Assays measuring the uptake of N-phenylnaphthylamine (NPN) are used specifically to assess outer membrane permeability in Gram-negative bacteria. nih.govmdpi.com

The anticancer action of Brevinin-2R is thought to primarily involve the modification of membrane properties, particularly membrane permeability. nih.gov It has been shown to activate the lysosomal-mitochondrial death pathway through membrane permeabilization. researchgate.netnih.gov Brevinin-GR23 induced significant membrane permeability in S. aureus at its MIC and at higher concentrations. tandfonline.com Brevinin-1GHa caused notable membrane permeabilization in S. aureus and C. albicans at higher concentrations (2x and 4x MIC), but the membrane of E. coli remained largely intact even at 4x MIC. mdpi.com Brevinin-2GUb, tB2U-K, and tB2U-6K were found to induce membrane permeability in S. aureus at their MIC and 2x MIC. nih.gov Studies on the anti-leishmanial activity of Brevinin 2R and its lauric acid conjugate indicated that they exert their effects through cell membrane disruption and alterations in mitochondrial membrane potential. plos.org Membrane permeabilization assays have also been applied to study the effects of Brevinin-2R on cancer cells. nih.gov

Binding Assays (e.g., ITC, SPRi for LPS binding)

Binding assays, such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance imaging (SPRi), are used to study the interaction of this compound peptides with specific molecules, notably lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. researchgate.netresearchgate.netnih.gov

ITC and SPRi have been employed to detect the binding of Brevinin-2 peptides, such as BR2GK, to LPS. researchgate.net ITC measurements showed that the binding affinity (KD) of BR2GK to LPS was 18.2 ± 0.8 µmol/L. researchgate.net SPRi sensorgrams have demonstrated that LPS can directly bind to immobilized Brevinin-1GHd, with the increase in resonance units being dependent on LPS concentration. researchgate.netnih.gov ITC studies further confirmed this binding, indicating heat release upon interaction. nih.gov Brevinin-1GHd was found to bind to LPS with a Kd value of 6.49 ± 5.40 mM. researchgate.net The ability of some brevinins to bind LPS contributes to their LPS-neutralizing and anti-inflammatory activities. nih.govresearchgate.netkaust.edu.sa

Apoptosis and Cell Cycle Analysis (e.g., Annexin V/PI staining, PI staining)

Apoptosis and cell cycle analysis are crucial for understanding the mechanisms by which this compound peptides affect cell proliferation and induce cell death, particularly in the context of their anticancer properties. Techniques like Annexin V/Propidium Iodide (PI) double staining and PI single staining followed by flow cytometry are commonly used. researchgate.netresearchgate.netmdpi.comiiitd.edu.innih.govresearchgate.netfrontiersin.org

Brevinin-2R has been shown to induce apoptosis and cause cell cycle arrest. researchgate.netresearchgate.net In K562 cells, Brevinin-2R treatment led to strong cell cycle arrest in the G2/M phase, which subsequently resulted in the induction of apoptosis. researchgate.netresearchgate.net Annexin V/PI double staining allows for the identification of early and late apoptotic cells, as well as necrotic cells. Increased percentages of late apoptotic (Annexin V+/PI+) and necrotic (PI+) cells have been observed following treatment with certain peptides. iiitd.edu.in PI single staining is used to analyze DNA content and determine the distribution of cells within different phases of the cell cycle. Cells are typically fixed and stained with PI and RNase for this analysis. iiitd.edu.innih.gov

Brevinin-2R treatment has also been associated with changes in mitochondrial membrane potential and the activation of the lysosomal-mitochondrial death pathway. researchgate.netgoogle.comnih.gov Brevinin-1RL1, another brevinin peptide, was shown to induce apoptosis in tumor cells, as detected by both Annexin V/PI and PI single staining assays. iiitd.edu.in Studies involving Brevinin-2R-conjugated nanoparticles indicated that these formulations were more effective than the peptide alone in inducing cell cycle arrest and apoptosis in cancer cells. researchgate.net The induction of apoptosis by Brevinin-2R was linked to increased caspase-3/7 activity. researchgate.net However, one study investigating the anti-leishmanial activity of Brevinin 2R did not find evidence of apoptosis induction or caspase activation in L. major. plos.org Brevinin-1FL, a brevinin-1 peptide, was found to inhibit H2O2-induced cell cycle arrest and apoptosis in PC12 cells, reducing the number of apoptotic cells and modulating the expression of key apoptotic proteins like Bax, Bcl-2, PARP, and caspase 3. nih.gov

Cytokine Release Assays from Immune Cells

Cytokine release assays are performed to investigate the immunomodulatory effects of this compound peptides, assessing their ability to influence the production and secretion of cytokines from immune cells. mdpi.comnih.govmedilam.ac.irmedilam.ac.irplos.orgresearchgate.net

Antimicrobial peptides, including those from the Brevinin family, can regulate the production of host cytokines. mdpi.com The effects of Brevinin-2GU and B2RP-ERa on the release of pro-inflammatory and anti-inflammatory cytokines from peripheral blood mononuclear cells (PBMCs) have been evaluated. nih.gov Brevinin 2R has demonstrated an immunomodulatory effect on HepG2 cancerous cells by inducing the expression of interleukin-6 (IL-6) and IL-1β. plos.org Studies have shown that Brevinin-2R increases the expression of IL-1b and IL-6 genes in HepG2 cancer cells in a dose-dependent manner, suggesting a role in regulating inflammation. researchgate.netmedilam.ac.irmedilam.ac.ir Furthermore, investigation into the effects of Brevinin-2R on lung cancer cells (A549) revealed increased expression of IL-1b and IL-8. medilam.ac.ir In contrast, Brevinin-1GHd was found to suppress the release of pro-inflammatory cytokines such as TNF-α, NO, IL-6, and IL-1β in LPS-induced RAW 264.7 cells, partly through the inactivation of the MAPK signaling pathway. researchgate.net

Preclinical In Vivo Models

Preclinical in vivo models are crucial for assessing the efficacy and immunomodulatory effects of this compound within a living system. These models provide insights into the peptide's activity in complex biological environments, including its interaction with host immune responses and its ability to combat infections.

Caenorhabditis elegans Infection Models for Antimicrobial and Immunomodulatory Studies

The nematode Caenorhabditis elegans serves as a valuable in vivo model for studying the antimicrobial and immunomodulatory effects of this compound. This model is relatively simple, cost-effective, and shares conserved innate immune pathways with mammals, making it suitable for initial assessments of antimicrobial efficacy and host immune response modulation mednexus.orgbiomedres.usmdpi.comresearchgate.netpreprints.orgresearchgate.net.

Studies using C. elegans infected with pathogens like methicillin-resistant Staphylococcus aureus (MRSA) have demonstrated that this compound peptides can significantly improve nematode survival rates. For instance, Brevinin-2ISb, a member of the Brevinin-2 family, was shown to enhance the survival of MRSA-infected C. elegans. mednexus.orgbiomedres.usmdpi.comresearchgate.netresearchgate.net Different concentrations of Brevinin-2ISb were tested, with 1/2 MIC (4.35 μM) and 1/4 MIC (2.175 μM) showing significant protection against MRSA-induced killing. mednexus.org

Furthermore, C. elegans models are used to investigate the immunomodulatory effects of this compound. Research indicates that Brevinin-2ISb can activate the nematode's innate immune response, specifically through the DAF-2/DAF-16 signaling pathway. mednexus.orgbiomedres.usmdpi.comresearchgate.net This activation leads to the upregulation of antimicrobial genes downstream of this pathway, contributing to enhanced resistance against bacterial infection. mednexus.orgbiomedres.usresearchgate.netresearchgate.net

Table 1: Survival Rates of MRSA-Infected C. elegans Treated with Brevinin-2ISb

Treatment (Brevinin-2ISb Concentration)Survival Rate (%) at 96 hours
Untreated Control0
1/2 MIC (4.35 μM)74.5 ± 1.89
1/4 MIC (2.175 μM)67.5 ± 2.31

*Data is representative of findings from studies using C. elegans infection models. mednexus.org

Insect Models (e.g., Wax Moth) for Antimicrobial Efficacy

Insect models, such as the greater wax moth (Galleria mellonella), are also employed to evaluate the in vivo antimicrobial efficacy of this compound peptides. nih.govscispace.comscienceopen.comnih.govresearchgate.net Galleria mellonella larvae offer advantages similar to C. elegans, including ease of use, low cost, and the absence of ethical constraints associated with mammalian models. scienceopen.comnih.govresearchgate.net Their innate immune system shares functional similarities with that of vertebrates, making them suitable for assessing the effectiveness of antimicrobial agents against various pathogens. scienceopen.comnih.govresearchgate.net

Studies have utilized Galleria mellonella infected with bacteria like Escherichia coli to verify the antimicrobial activity of this compound peptides in vivo. nih.gov These models allow researchers to observe the impact of this compound treatment on host survival and bacterial load within the insect. For example, Brevinin-2GUb and its analogues have been tested in E. coli-infected wax moths to confirm their antimicrobial effects observed in in vitro assays. nih.gov

Rodent Models for Inflammatory Response and Antiparasitic Efficacy

Rodent models, primarily mice and rats, are utilized to investigate the effects of this compound on inflammatory responses and its potential antiparasitic efficacy. biomedres.usnih.govoncotarget.compatrinum.chplos.orgfrontiersin.orgdoi.org These models provide a more complex biological system that is closer to humans, allowing for the study of systemic effects and interactions with the mammalian immune system.

Carrageenan-induced paw edema models in mice have been used to assess the anti-inflammatory properties of this compound peptides. nih.govpatrinum.ch Brevinin-2MP, for instance, has been shown to significantly alleviate acute inflammatory responses in this model, suggesting its potential as an anti-inflammatory agent. nih.govpatrinum.ch

Rodent models are also employed to evaluate the antiparasitic activity of this compound. Studies on leishmaniasis, caused by Leishmania major, have used infected mice to test the efficacy of Brevinin 2R and its conjugates. plos.orgdoi.org While in vitro studies showed promising results, in vivo assessments in infected mice provide crucial data on the peptide's ability to reduce parasite load and modulate the host immune response in a complex infection setting. plos.orgdoi.org Klebsiella pneumoniae-infected rats have been used to study the wound healing and anti-inflammatory effects of Brevinin-2Ta, showing its ability to restrain bacterial infection and promote wound closure. oncotarget.comfrontiersin.org

Molecular and Cellular Biology Techniques

Molecular and cellular biology techniques are indispensable for elucidating the mechanisms by which this compound exerts its effects at the cellular and genetic levels. These techniques provide detailed insights into gene and protein expression changes induced by this compound treatment.

Gene Expression Analysis (e.g., Real-time PCR, RNA-Seq)

Gene expression analysis, primarily through techniques like Real-time PCR (RT-PCR or qPCR) and RNA-Seq, is widely used in this compound research to quantify changes in mRNA levels in response to peptide exposure or infection. mednexus.orgbiomedres.usmdpi.comresearchgate.netresearchgate.netnih.govnih.govbiologists.comru.nl

RT-PCR is a targeted method used to measure the expression of specific genes of interest. nih.govlubio.ch In the context of this compound, it has been employed to assess the upregulation of innate immune genes in C. elegans following treatment with peptides like Brevinin-2ISb. mednexus.orgbiomedres.usmdpi.comresearchgate.netresearchgate.net Studies have shown that Brevinin-2ISb significantly upregulates the mRNA levels of genes like lys-7 in C. elegans, which are involved in the DAF-2/DAF-16 immune pathway. biomedres.usmdpi.comresearchgate.netresearchgate.net RT-PCR has also been used to analyze the expression of pro-inflammatory cytokines like NO, MCP-1, IL-6, and TNF-α in cell lines treated with Brevinin-2MP. nih.govpatrinum.ch

RNA-Seq provides a more comprehensive view of the transcriptome, allowing for the simultaneous analysis of the expression of thousands of genes. nih.govru.nllubio.ch While not as frequently cited in the provided context specifically for this compound studies compared to RT-PCR, RNA-Seq is a powerful tool that could be applied to explore the global transcriptomic changes induced by this compound in various models, potentially identifying novel pathways or genes affected by the peptide.

Table 2: Relative Gene Expression of lys-7 in C. elegans after Treatment with Brevinin-2 Family Peptides

Treatment GroupRelative lys-7 Gene Expression (Fold Change vs. Control)
Control (OP50)1.00
Brevinin-2Upregulated (Significant)
Brevinin-2-OA3Upregulated (Significant)
Brevinin-2ISbUpregulated (Significant, often highest)
Brevinin-2TSaUpregulated (Significant)

*Data is based on findings from studies examining the effect of Brevinin-2 family peptides on C. elegans immune genes. biomedres.usmdpi.comresearchgate.netresearchgate.net

Protein Expression and Activity Assays

Protein expression and activity assays are used to complement gene expression studies and provide information on the functional levels of proteins affected by this compound. biomedres.usmdpi.comresearchgate.netnih.govpatrinum.chnih.govmdpi.com

Techniques such as Western blotting can be used to measure the protein levels of specific targets. Studies on C. elegans have shown that treatment with Brevinin-2 family peptides, including Brevinin-2ISb, leads to increased protein levels of Lys-7, consistent with the observed upregulation of its mRNA. biomedres.usmdpi.com

Protein activity assays are essential for understanding the functional impact of this compound. For example, studies have investigated the effect of Brevinin 2MP on the secretion of pro-inflammatory factors like NO, TNF-α, IL-6, and MCP-1 in LPS-induced macrophage cell lines. nih.govpatrinum.ch These assays demonstrate that Brevinin 2MP can suppress the production of these inflammatory mediators. nih.govpatrinum.ch Additionally, protein activity tests can be used to study the inhibitory effect of this compound on the activity of bacterial virulence factors. researchgate.net

Microscopic Imaging (e.g., Laser Scanning Confocal Microscopy, Scanning Electron Microscopy) for Cellular Effects

Microscopic imaging techniques, such as Laser Scanning Confocal Microscopy (LSCM) and Scanning Electron Microscopy (SEM), have been extensively employed to investigate the cellular effects and mechanisms of action of this compound peptides. These methods provide visual evidence of the interactions between this compound and target cells, revealing morphological changes and membrane integrity disruption.

Laser Scanning Confocal Microscopy (LSCM) Studies

LSCM is a powerful tool used to assess changes in cell membrane permeability and the localization of peptides within cells. Studies utilizing LSCM with fluorescent dyes have provided insights into how this compound affects bacterial and fungal membranes.

For instance, LSCM has been used to observe the effect of Brevinin-GR23, a peptide related to the brevinin-2 superfamily, on Staphylococcus aureus. When S. aureus was treated with Brevinin-GR23 at concentrations at or above the minimum inhibitory concentration (MIC), LSCM images showed changes in cell membrane permeability, indicated by the uptake of propidium iodide (PI), a fluorescent dye that enters cells with damaged membranes. At 1 × MIC, a mix of red and orange fluorescence was observed, suggesting altered membrane permeability. At concentrations higher than 2 × MIC, all bacterial cells appeared red, signifying significant damage to the cell membrane integrity. tandfonline.com

Another study investigating brevinin-2MP used LSCM with SYTO9 and propidium iodide (PI) to examine its effect on Escherichia coli and S. aureus. In untreated control groups, most living bacteria stained green with SYTO9, while only a few showed red fluorescence from PI, indicating intact membranes. However, after treatment with brevinin-2MP at 1× MIC, a large number of bacteria were dyed red by PI, and the ratio of PI to SYTO9 intensity significantly increased. This demonstrated that brevinin-2MP effectively destroyed the integrity of the bacterial cell membrane, leading to PI influx. nih.govfrontiersin.org

LSCM has also been used to study the interaction of Brevinin-2R with mammalian cells, specifically focusing on its effects on intracellular components like mitochondria and endosomes. Confocal microscopy analysis showed very low direct interaction of FITC-labeled Brevinin-2R with mitochondria in L929 cells. nih.gov However, Brevinin-2R was observed to activate early and late endosomes in MCF-7 cells, as visualized by immunostaining with specific markers followed by FITC-conjugated secondary antibodies. nih.gov

Scanning Electron Microscopy (SEM) Studies

SEM provides high-resolution images of the surface morphology of cells, allowing researchers to visualize the structural damage induced by antimicrobial peptides like this compound.

Multiple studies have employed SEM to observe the morphological changes in bacteria and fungi treated with various this compound peptides. For example, SEM images of Klebsiella pneumoniae treated with Brevinin-2Ta revealed significant damage to bacterial membranes, including pore formation and the breakdown of structural integrity, compared to the smooth, rod-shaped appearance of untreated bacteria. oncotarget.com

Brevinin-2MP treatment of E. coli and S. aureus resulted in observable damage to the bacterial membrane under SEM. Compared to control groups, treated bacterial cells showed obvious expansion, deformation, and even leakage of intracellular contents. nih.govfrontiersin.org

SEM analysis of Glandirana susurra skin peptides, including brevinin-2SSb, demonstrated their ability to induce morphological abnormalities on the cell surface of a wide range of pathogens. Brevinin-2SSb caused cell-surface corrugations on E. coli, Candida albicans, and Xanthomonas oryzae pv. oryzae and destroyed S. aureus and Clavibacter michiganensis subsp. michiganensis cells. mdpi.comnih.govresearchgate.net

Studies on Brevinin-2GHk (BR2GK) also utilized SEM, which showed that BR2GK at active concentrations caused bacterial cell membrane damage, leading to cell swelling, contraction, deformation, and massive exudation of intracellular contents. researchgate.netresearchgate.net

SEM has also been used to examine the effects of this compound peptides on mammalian cells. For instance, SEM analysis of COS7 and HepG2 cells treated with brevinin-2SSb showed visible cell-membrane destruction compared to untreated control cells. nih.gov

The findings from these microscopic imaging studies collectively support the mechanism of action of many this compound peptides, which primarily involves the disruption and permeabilization of target cell membranes.

Data Tables

Table 1: Summary of Confocal Microscopy Findings on this compound Cellular Effects

This compound PeptideTarget Organism/CellObservation MethodKey FindingsSource
Brevinin-GR23Staphylococcus aureusLSCM (PI staining)Altered membrane permeability (1x MIC), damaged membrane integrity (>2x MIC) tandfonline.com
Brevinin-2MPE. coli, S. aureusLSCM (SYTO9/PI)Destroyed cell membrane integrity, induced PI influx nih.govfrontiersin.org
Brevinin-2RL929 cellsConfocal MicroscopyVery low direct interaction with mitochondria nih.gov
Brevinin-2RMCF-7 cellsConfocal MicroscopyActivation of early and late endosomes nih.gov

Table 2: Summary of Scanning Electron Microscopy Findings on this compound Cellular Effects

This compound PeptideTarget Organism/CellObservation MethodKey FindingsSource
Brevinin-2TaKlebsiella pneumoniaeSEMDisrupted bacterial membranes, pore formation, breakdown of structural integrity oncotarget.com
Brevinin-2MPE. coli, S. aureusSEMDamaged bacterial membrane, expansion, deformation, intracellular inclusion overflow nih.govfrontiersin.org
Brevinin-2SSbE. coli, C. albicans, X. oryzae pv. oryzaeSEMInduced cell-surface corrugations mdpi.comnih.govresearchgate.net
Brevinin-2SSbS. aureus, C. michiganensis subsp. michiganensisSEMDestroyed cells mdpi.comnih.govresearchgate.net
Brevinin-2SSbCOS7, HepG2 cellsSEMVisible cell-membrane destruction nih.gov
Brevinin-2GHkBacteriaSEMCell membrane damage, swelling, contraction, deformation, exudation of intracellular contents researchgate.netresearchgate.net

Future Research Directions and Translational Potential

Optimization of Brevinin 2 Peptides for Enhanced Efficacy and Specificity

Optimizing this compound peptides is a crucial area for future research to improve their therapeutic efficacy and specificity. This involves modifying the peptide structure to enhance antimicrobial activity against target pathogens while minimizing toxicity to host cells, particularly hemolytic activity mdpi.comnih.govfrontiersin.org. Studies have shown that strategic amino acid substitutions can significantly impact the peptide's properties nih.govfrontiersin.org. For instance, modifications to Brevinin-1pl, a related AMP, demonstrated that arginine substitutions could enhance activity against Gram-positive bacteria, while histidine substitution reduced hemolysis, suggesting improved selectivity nih.govfrontiersin.org. Truncated derivatives of Brevinin-2 (B1175259) peptides have also shown improved antimicrobial activity and cytotoxicity profiles compared to their parent peptides nih.gov. Further research is needed to explore different modification strategies, including amino acid substitutions, truncations, and the incorporation of non-standard amino acids or chemical linkers, to fine-tune the activity and selectivity of this compound peptides biosynth.commdpi.com. Understanding the structure-activity relationship (SAR) is fundamental to the rational design of next-generation this compound analogs with optimized therapeutic profiles frontiersin.org.

Development of Novel Therapeutic Strategies

The unique properties of this compound peptides lend themselves to the development of novel therapeutic strategies, particularly in combating challenging infections.

Combination Therapies with Existing Antimicrobials

Combining this compound peptides with existing antimicrobials presents a promising strategy to enhance efficacy and potentially overcome resistance mdpi.com. While specific research on this compound in combination therapies was not extensively detailed in the search results, the general principle of combining AMPs with conventional antibiotics has shown potential mdpi.com. This approach can lead to synergistic effects, where the combined effect is greater than the sum of individual effects, allowing for lower doses of each agent and potentially reducing toxicity and the emergence of resistance mdpi.com. Future studies should investigate specific combinations of this compound peptides with different classes of antibiotics against various pathogens to evaluate their synergistic potential and optimize treatment regimens.

Targeting Drug-Resistant Pathogens

This compound peptides have shown effectiveness against multidrug-resistant bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA) mdpi.comresearchgate.netresearchgate.net. The ability of AMPs to target bacterial membranes through mechanisms different from those of conventional antibiotics makes them valuable candidates for combating drug resistance mdpi.commdpi.com. Research using Caenorhabditis elegans infected with MRSA has demonstrated that Brevinin-2 family peptides can prolong the lifespan of infected nematodes and reduce bacterial burden mdpi.comresearchgate.net. Specifically, Brevinin-2ISb has shown promise in this regard, not only exhibiting antibacterial activity but also enhancing the host's innate immune response mednexus.orgresearchgate.net. Brevinin-2 related peptides have also demonstrated activity against multidrug-resistant Acinetobacter baumannii researchgate.netmdpi.comnih.gov. Future research should continue to explore the efficacy of this compound peptides and their optimized analogs against a wide range of drug-resistant pathogens, including those listed as critical threats by global health organizations.

Further Elucidation of Molecular Mechanisms

While membrane disruption is a known mechanism of action for many AMPs, including this compound, further research is needed to fully elucidate the molecular mechanisms underlying this compound's diverse activities nih.govmednexus.orgmdpi.com. Studies have indicated that some Brevinin-2 peptides may also interact with intracellular targets or modulate host immune responses nih.govmednexus.orgnih.govfarmaciajournal.com. For example, Brevinin-2ISb has been shown to activate the DAF-2/DAF-16 innate immune pathway in C. elegans, contributing to enhanced resistance against MRSA infection mednexus.orgresearchgate.netbiomedres.us. Brevinin-2R has been observed to induce apoptosis in cancer cells, potentially through the mitochondrial pathway nih.govgoogle.com. Understanding these detailed molecular interactions, including specific binding targets and downstream signaling pathways, is crucial for rational peptide design, predicting potential off-target effects, and developing more targeted therapies nih.gov. Techniques such as molecular docking, cell imaging, and gene expression analysis will be essential in these investigations researchgate.netnih.gov.

Biotechnological Production and Scalability

Translating this compound peptides into clinical use requires the development of efficient and scalable biotechnological production methods mdpi.com. Natural extraction from frog skin is not sustainable for large-scale production. Research is needed to explore recombinant expression systems in bacteria, yeast, or other hosts, as well as solid-phase peptide synthesis, to produce this compound peptides and their analogs in sufficient quantities and purity nih.gov. Challenges in biotechnological production include achieving high yields, ensuring correct folding and post-translational modifications (like the C-terminal ranabox), and purifying the peptides efficiently nih.govmdpi.com. Advances in bioengineering and synthetic biology approaches are expected to play a significant role in overcoming these hurdles and enabling the cost-effective production of this compound-based therapeutics farmaciajournal.comnews-medical.net.

Addressing Challenges in Peptide Development (e.g., Stability, Delivery)

Like other peptide therapeutics, this compound peptides face challenges related to stability, susceptibility to proteolytic degradation, and efficient delivery to target sites mdpi.comfarmaciajournal.comfrontiersin.org. Peptides can be rapidly degraded by proteases in biological fluids, limiting their bioavailability and half-life mdpi.comfrontiersin.org. Strategies to enhance stability include chemical modifications such as cyclization, lipidation, or the incorporation of D-amino acids biosynth.commdpi.com. Developing effective delivery systems is also crucial, particularly for systemic administration. This could involve encapsulation in nanoparticles, liposomes, or other drug delivery vehicles to protect the peptide from degradation, improve its pharmacokinetic properties, and facilitate its accumulation at the site of infection or disease biosynth.commdpi.comresearchgate.net. Future research needs to focus on developing innovative formulation and delivery strategies specifically tailored for this compound peptides to ensure their stability and effective delivery in vivo, paving the way for successful clinical translation biosynth.com.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound5311397

Data Tables

While the focus of this section is on future research, the search results provided some data points related to the efficacy of Brevinin-2 family peptides against MRSA in C. elegans. This data can be presented in a table format.

Table 1: Survival Rate of MRSA-Infected C. elegans Treated with Brevinin-2 Family Peptides

PeptideSurvival Rate after 96 hours (%)NotesSource
Brevinin-2>60Increased survival rate compared to control mdpi.com
Brevinin-2-OA3>60Increased survival rate compared to control mdpi.com
Brevinin-2ISbNearly 80Most effective among the tested peptides mdpi.com
Brevinin-2TSa>60Increased survival rate compared to control mdpi.com
Untreated Control0All worms died at 96 hours mednexus.org

Note: Data is based on observations in MRSA-infected C. elegans models as reported in the cited sources.

Table 2: Minimum Inhibitory Concentration (MIC) Ranges for Brevinin-2 Related Peptide (B2RP) Analogs against Acinetobacter baumannii

Peptide AnalogActivity against Susceptible A. baumannii (μg/mL)Activity against MDR A. baumannii (μg/mL)Source
B2RP297-13.9 researchgate.netmdpi.com
[D4K]B2RPIncreased potency compared to B2RPActivity against colistin-resistant and XDR isolates researchgate.netmdpi.com

Note: Data is based on reported MIC values for B2RP and its analogs against A. baumannii strains.

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended for determining Brevinin 2’s antimicrobial efficacy against multidrug-resistant pathogens?

  • Methodological Answer : Use broth microdilution assays (CLSI/EUCAST guidelines) to measure minimal inhibitory concentrations (MICs) against clinically relevant strains. Include positive controls (e.g., polymyxin B) and solvent controls (e.g., DMSO) to account for experimental artifacts. Validate results with time-kill kinetics and biofilm disruption assays for comprehensive efficacy profiling .

Q. How can researchers assess this compound’s cytotoxicity in mammalian cell lines to ensure therapeutic potential?

  • Methodological Answer : Conduct MTT or LDH assays using primary human keratinocytes or HEK293 cells. Test peptide concentrations spanning 1–100 µg/mL, correlating cytotoxicity (IC₅₀) with antimicrobial MICs to calculate selectivity indices. Include apoptosis/necrosis markers (e.g., Annexin V/PI staining) for mechanistic insights .

Q. What spectroscopic techniques are optimal for characterizing this compound’s secondary structure in varying environments?

  • Methodological Answer : Employ circular dichroism (CD) spectroscopy in membrane-mimetic environments (e.g., SDS micelles or POPC liposomes). Compare helical content (%) at pH 5.0 vs. 7.4 to evaluate pH-dependent conformational changes. Validate with NMR for atomic-level resolution .

Advanced Research Questions

Q. How can structural modifications of this compound enhance proteolytic stability while retaining antimicrobial activity?

  • Methodological Answer : Design analogs with D-amino acid substitutions or cyclization at cleavage sites (e.g., Lys/Arg residues). Test stability in human serum via HPLC-MS over 24 hours. Correlate structural changes with MICs against Pseudomonas aeruginosa and cytotoxicity profiles .

Q. What integrative approaches resolve contradictions in this compound’s reported mechanisms of membrane disruption versus intracellular targeting?

  • Methodological Answer : Combine fluorescence microscopy (e.g., SYTOX Green uptake) with transcriptomic analysis of bacterial stress responses. Use giant unilamellar vesicle (GUV) models to quantify pore formation efficiency. Cross-validate with molecular dynamics simulations of peptide-lipid interactions .

Q. How do environmental factors (e.g., salt concentration, pH) influence this compound’s activity, and how can experimental designs account for these variables?

  • Methodological Answer : Perform dose-response assays in cation-adjusted Mueller-Hinton broth with incremental NaCl (0–150 mM) or Mg²⁺. Use fractional inhibitory concentration (FIC) indices to assess ionic strength effects. Apply response surface methodology (RSM) for multivariate optimization .

Guidelines for Rigorous Research Design

  • Feasibility : Align experimental scope with resource availability (e.g., peptide synthesis costs, high-end instrumentation access) .
  • Novelty : Use systematic reviews (e.g., PRISMA guidelines) to identify understudied this compound analogs or pathogen targets .
  • Reproducibility : Document synthesis protocols, storage conditions (-80°C lyophilized), and batch-to-batch variability in supplemental data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.